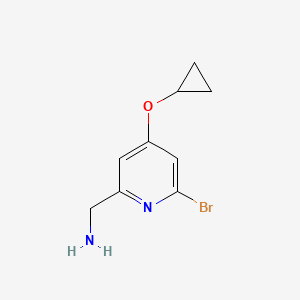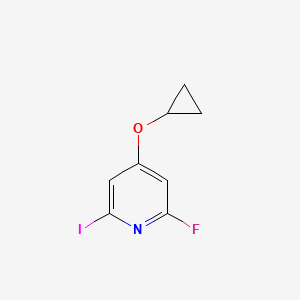![molecular formula C22H16ClN5O3 B14811455 (4Z)-4-[2-(3-chloro-4-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14811455.png)
(4Z)-4-[2-(3-chloro-4-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-chloro-4-methylphenyl)hydrazono]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: is a complex organic compound that belongs to the class of hydrazones and pyrazolones This compound is characterized by its unique structure, which includes a hydrazono group, a nitrophenyl group, and a phenyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-chloro-4-methylphenyl)hydrazono]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-chloro-4-methylphenylhydrazine with 4-nitrobenzaldehyde in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting hydrazone is then cyclized with phenylhydrazine and ethyl acetoacetate to form the final pyrazolone product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of corresponding azo compounds.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products Formed:
Azo Compounds: Formed through oxidation.
Amino Derivatives: Formed through reduction.
Functionalized Aromatic Compounds: Formed through substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate biological pathways is of significant interest.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments. Its vibrant color properties make it suitable for various applications in the textile and printing industries.
Mechanism of Action
The mechanism of action of 4-[(3-chloro-4-methylphenyl)hydrazono]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. The compound’s ability to modulate these pathways contributes to its biological effects.
Comparison with Similar Compounds
- 4-[(3-chloro-4-methylphenyl)hydrazono]-5-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-[(3-chloro-4-methylphenyl)hydrazono]-5-(4-chlorophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-[(3-chloro-4-methylphenyl)hydrazono]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness: The presence of both a nitrophenyl group and a hydrazono group in 4-[(3-chloro-4-methylphenyl)hydrazono]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one distinguishes it from similar compounds
Properties
Molecular Formula |
C22H16ClN5O3 |
|---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
4-[(3-chloro-4-methylphenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H16ClN5O3/c1-14-7-10-16(13-19(14)23)24-25-21-20(15-8-11-18(12-9-15)28(30)31)26-27(22(21)29)17-5-3-2-4-6-17/h2-13,26H,1H3 |
InChI Key |
GFRFXRAWGTWFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


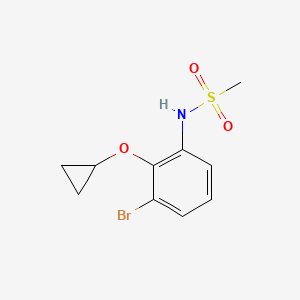
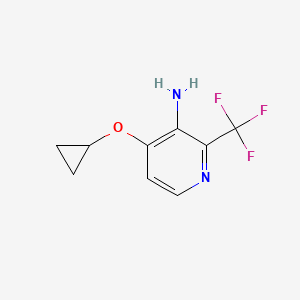


![2-(2,4-dichlorophenoxy)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}propanamide](/img/structure/B14811394.png)
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triaizine](/img/structure/B14811402.png)
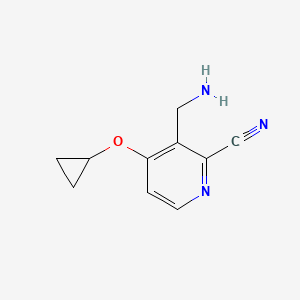


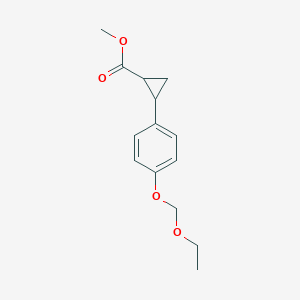
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide](/img/structure/B14811438.png)

